Diammonium 2-ethylhexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium 2-ethylhexyl phosphate is an organophosphorus compound with the molecular formula C8H25N2O4P. It is a derivative of phosphoric acid and 2-ethylhexanol, and it is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diammonium 2-ethylhexyl phosphate can be synthesized through the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction typically involves the following steps :
- Adding phosphorus oxychloride and 2-ethylhexanol to a reaction vessel.
- Stirring the mixture at a controlled temperature (15-25°C) for several hours.
- Removing the generated hydrogen chloride gas.
- Raising the temperature to 40-70°C and continuing the reaction.
- Adding an aqueous solution of sodium hydroxide to neutralize the reaction mixture.
- Washing, filtering, and distilling the product to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring, temperature control, and the use of industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diammonium 2-ethylhexyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid and its esters.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Diammonium 2-ethylhexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of diammonium 2-ethylhexyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways by acting as a phosphate donor or acceptor. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: A similar compound with the formula C16H35O4P, used in solvent extraction and as a plasticizer.
Diammonium hydrogen phosphate: Another ammonium phosphate compound used as a fertilizer and fire retardant.
Uniqueness
Diammonium 2-ethylhexyl phosphate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in both research and industry .
Properties
CAS No. |
86014-62-2 |
---|---|
Molecular Formula |
C8H25N2O4P |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
diazanium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);2*1H3 |
InChI Key |
ZGMVLLQKWOZFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.